molecular formula C20H19N5O2S B2746373 1-(4-ethoxyphenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine CAS No. 1111244-59-7

1-(4-ethoxyphenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2746373
CAS No.: 1111244-59-7
M. Wt: 393.47
InChI Key: FBWZYIYNNJQFOJ-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a synthetic heterocyclic compound of significant interest in medicinal chemistry research. This molecule features a complex structure comprising a 1,2,3-triazole core substituted with a 4-ethoxyphenyl group, an amine functionality, and a 4-(2-methoxyphenyl)thiazole moiety . The integration of these distinct pharmacophores, particularly the triazole and thiazole rings, is a common strategy in drug discovery, as such structures are frequently associated with diverse biological activities . This compound is provided for research purposes to investigate its potential biological properties. While specific data for this molecule is emerging, studies on structurally related analogs provide strong rationale for its research value. Compounds bearing the 1,2,3-triazole and thiazole scaffolds have demonstrated promising antibacterial activity . Furthermore, similar molecules have shown notable anticancer properties in preliminary studies, with some derivatives exhibiting significant cytotoxicity and inhibiting cancer cell proliferation by targeting key pathways involved in tumor growth . The presence of specific substituents, such as the chloro and methoxy groups on the phenyl rings in related compounds, has been shown to enhance specificity and potency, suggesting that the methoxy and ethoxy groups in this compound may similarly influence its biological interactions . Key Molecular Characteristics: • CAS Number: 1111244-59-7 • Molecular Formula: C20H19N5O2S • Molecular Weight: 393.5 g/mol • SMILES: CCOc1ccc(-n2nnc(-c3nc(-c4ccccc4OC)cs3)c2N)cc1 This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

3-(4-ethoxyphenyl)-5-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c1-3-27-14-10-8-13(9-11-14)25-19(21)18(23-24-25)20-22-16(12-28-20)15-6-4-5-7-17(15)26-2/h4-12H,3,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWZYIYNNJQFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=CC=C4OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-ethoxyphenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

  • Molecular Formula : C20_{20}H19_{19}N5_5O2_2S
  • Molecular Weight : 393.5 g/mol
    This structure includes a triazole ring, which is known for its diverse biological activities.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. The compound was tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Zone of Inhibition (mm)
E. coli10 µg/mL15
S. aureus5 µg/mL18
P. aeruginosa20 µg/mL12

The results demonstrate that the compound shows comparable activity to standard antibiotics such as ceftriaxone and ampicillin .

Antifungal Activity

In addition to antibacterial effects, the compound has been evaluated for antifungal activity against common fungal pathogens.

Fungal Strain MIC (µg/mL) Inhibition (%)
Candida albicans1575
Aspergillus niger2065

These findings suggest that the compound is effective against fungal infections, potentially offering a dual therapeutic approach in treating infections caused by both bacteria and fungi .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies showed that it inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Cell Line IC50 (µM) Cell Viability (%)
MCF-712.540
A54915.035

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, which is crucial for therapeutic efficacy in cancer treatment .

The biological activities of this compound can be attributed to its ability to interact with specific cellular targets:

  • Antibacterial Mechanism : The triazole ring may inhibit bacterial cell wall synthesis or disrupt membrane integrity.
  • Antifungal Mechanism : Similar to its antibacterial effects, it may interfere with ergosterol synthesis in fungal cell membranes.
  • Anticancer Mechanism : The compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death in cancer cells.

Case Studies

Several studies have highlighted the effectiveness of this compound in various biological contexts:

  • Study on Antibacterial Activity : A recent study demonstrated that derivatives with specific substitutions on the triazole ring exhibited enhanced antibacterial activity compared to non-substituted analogs .
  • Antifungal Efficacy : Another research effort focused on the antifungal properties against clinical isolates of Candida species, revealing promising results that could lead to new treatments for resistant strains .
  • Cancer Research : Investigations into its anticancer properties have shown that it can significantly reduce tumor growth in animal models when administered at therapeutic doses .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazoles and thiazoles exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.

  • Case Study: A study conducted on similar thiazole-triazole derivatives demonstrated effective inhibition against Staphylococcus aureus and Candida albicans, suggesting that the presence of the triazole moiety contributes to this activity .

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly due to the presence of the triazole ring, which is known to interact with biological targets involved in cancer progression.

  • Case Study: In vitro studies have shown that related compounds can induce apoptosis in cancer cells by modulating pathways associated with cell survival and proliferation. For instance, derivatives have been noted to inhibit the growth of breast cancer cell lines .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds featuring triazole and thiazole rings have been reported to exhibit anti-inflammatory effects.

  • Case Study: Research has indicated that similar compounds can reduce inflammatory markers in cellular models, potentially offering therapeutic avenues for conditions such as rheumatoid arthritis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Triazole-Thiazole Hybrids

Key structural analogs and their distinguishing features are summarized below:

Compound Name / ID Substituents (Triazole Position 1 / Thiazole Position 4) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound (892747-12-5) 4-Ethoxyphenyl / 2-Methoxyphenyl C₂₁H₂₀N₅O₂S 406.48 Triazole, Thiazole, Amine
F988-0063 4-Ethoxyphenyl / 4-Bromophenyl C₂₀H₁₉N₅O₂S 393.47 Triazole, Thiazole, Bromine
F988-0094 2-Methoxyphenyl / 4-Bromophenyl C₁₈H₁₄BrN₅OS 428.31 Triazole, Thiazole, Bromine
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine 2-Nitrophenyl / Benzo[d]thiazol-2-yl C₁₅H₁₀N₆O₂S 338.35 Nitro, Benzothiazole
BAK 04-70 (1-(2-Methoxyphenyl)-4-(4-(1-(naphthalen-2-yl)-1H-1,2,3-triazol-4-yl)butyl)piperazine) 2-Methoxyphenyl / Naphthalen-2-yl C₂₅H₂₆N₆O 426.52 Piperazine, Naphthyl

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s methoxy and ethoxy groups are electron-donating, enhancing solubility and stability compared to electron-withdrawing groups (e.g., nitro in or bromo in ).
  • Biological Implications : The benzothiazole substituent in is associated with antiproliferative activity, while naphthyl groups in may improve lipophilicity and membrane permeability.
  • Molecular Weight : Brominated analogs (e.g., F988-0094) exhibit higher molecular weights (~428 g/mol), which could influence pharmacokinetic properties.
Key Analytical Data for Analogs
  • NMR Spectroscopy :
    • The amine group in triazoles appears as a broad singlet at ~7.08 ppm in $ ^1 \text{H} $-NMR .
    • Thiazole carbons resonate at 145 ppm (C5 of triazole) and 153–160 ppm (benzothiazole carbons) in $ ^{13} \text{C} $-NMR .
  • Mass Spectrometry : LC/MSD with API-ES/APCI ionization confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 338 for ) .

Q & A

Q. What synthetic methodologies are most effective for constructing the triazole-thiazole core in this compound?

The triazole-thiazole scaffold can be synthesized via cyclocondensation or Huisgen 1,3-dipolar cycloaddition (click chemistry). For example:

  • Cyclocondensation : Reacting hydrazine derivatives with carbonyl-containing intermediates under reflux conditions (e.g., ethanol or toluene with catalytic acid/base) .
  • Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring, followed by thiazole ring closure using thioureas or α-haloketones . Key optimization parameters include solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalyst loading (e.g., 5–10 mol% CuI) .

Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound?

  • 1H/13C NMR : Confirm substituent positions via chemical shifts (e.g., ethoxy group protons at δ ~1.3–1.5 ppm for CH3 and δ ~4.0–4.2 ppm for OCH2) and coupling patterns .
  • IR : Identify NH stretches (~3300 cm⁻¹ for triazole-amine) and C=N/C-S bonds in the thiazole ring (~1600 cm⁻¹ and ~680 cm⁻¹, respectively) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) impact biological activity?

Methodology for SAR Studies :

  • Synthesize analogs with systematic substituent variations (e.g., replacing ethoxy with methoxy or halogen groups).
  • Test against target enzymes (e.g., kinases) or pathogens using microplate assays (IC50/EC50 determination) .
  • Correlate electronic effects (Hammett σ values) and lipophilicity (logP) with activity trends. For example, bulkier ethoxy groups may enhance membrane permeability but reduce target binding .

Q. What computational strategies predict binding modes with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., bacterial dihydrofolate reductase). Key residues (e.g., Asp27, Lys32) may form hydrogen bonds with the triazole-amine group .
  • MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD <2 Å) and free energy calculations (MM-PBSA) .

Q. How can researchers resolve contradictory bioactivity data across studies?

  • Orthogonal Assays : Replicate results using alternate methods (e.g., fluorescence-based vs. radiometric assays for enzyme inhibition) .
  • Solubility Testing : Address false negatives by optimizing DMSO stock concentrations (e.g., ≤1% v/v) and using surfactants (e.g., Tween-80) .
  • Control Compounds : Include reference inhibitors (e.g., trimethoprim for antimicrobial studies) to validate assay conditions .

Experimental Design & Optimization

Q. What strategies improve yield in multi-step syntheses?

  • Intermediate Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) after each step to minimize side products .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12 hrs to 30 mins) and improve yields by 15–20% .

Q. How to assess stability under physiological conditions?

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hrs, monitoring degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Plasma Stability : Use pooled human plasma (37°C, 1–4 hrs) followed by protein precipitation (acetonitrile) and LC-MS analysis .

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